5-Bromo-2-(5-octylthiophen-2-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(5-octylthiophen-2-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and an octyl-substituted thiophene ring at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-octylthiophen-2-yl)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in organic synthesis. The general procedure involves the reaction of 5-bromo-2-pyridineboronic acid with 5-octylthiophene-2-boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
The reaction conditions can be optimized to increase yield and purity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(5-octylthiophen-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different thiophene derivatives .
Scientific Research Applications
5-Bromo-2-(5-octylthiophen-2-yl)pyridine has several scientific research applications, including:
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers.
Pharmaceuticals: The compound serves as a building block for the synthesis of biologically active molecules.
Chemical Biology: It is used in the development of molecular probes and sensors.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(5-octylthiophen-2-yl)pyridine depends on its specific application. In materials science, its electronic properties are exploited for use in organic semiconductors. In pharmaceuticals, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(dimethoxymethyl)pyridine: Another brominated pyridine derivative with different substituents.
5-Bromo-2-(5-bromothiophen-2-yl)pyridine: A compound with a similar structure but with a bromine atom instead of an octyl group on the thiophene ring.
Uniqueness
5-Bromo-2-(5-octylthiophen-2-yl)pyridine is unique due to the presence of the octyl group, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of organic semiconductors and other advanced materials .
Properties
CAS No. |
821782-21-2 |
---|---|
Molecular Formula |
C17H22BrNS |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
5-bromo-2-(5-octylthiophen-2-yl)pyridine |
InChI |
InChI=1S/C17H22BrNS/c1-2-3-4-5-6-7-8-15-10-12-17(20-15)16-11-9-14(18)13-19-16/h9-13H,2-8H2,1H3 |
InChI Key |
MZKPJXGWJLTVIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.